molecular formula C12H22N4O7 B6316849 2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 338971-32-7

2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No.: B6316849
CAS No.: 338971-32-7
M. Wt: 334.33 g/mol
InChI Key: YIYBKMXLQSWSPH-LZQZFOIKSA-N
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Description

2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is a synthetic compound that belongs to the class of azidoethyl glycosides. This compound is characterized by the presence of an azido group (-N3) attached to an ethoxyethyl chain, which is further linked to a glucopyranoside moiety. The compound is often used in various chemical and biological applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves multiple steps. One common method includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using suitable protecting groups such as acetyl or benzyl groups.

    Introduction of Azido Group: The azido group is introduced by reacting the protected glucopyranoside with sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Click Chemistry: The azido group readily participates in click chemistry reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

    Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts (CuSO4 and sodium ascorbate) are commonly used in aqueous or organic solvents.

    Substitution Reactions: Reagents such as triphenylphosphine (PPh3) can be used to reduce the azido group to an amine.

Major Products Formed

    Triazoles: Formed via click chemistry with alkynes.

    Amines: Formed by reduction of the azido group.

Scientific Research Applications

2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and in click chemistry for bioconjugation.

    Biology: Employed in labeling and tracking biomolecules due to its azido group, which can be tagged with fluorescent probes.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for glycotherapeutics.

    Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside primarily involves its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in bioconjugation and drug development. The compound can also interact with biological molecules, facilitating the study of glycosylation processes and the development of glycoconjugates.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azidoethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside
  • 2-Azidoethyl-2-acetamido-2-deoxy-beta-D-galactopyranoside
  • 4-Nitrophenyl-2-acetamido-2-deoxy-beta-D-glucopyranoside

Uniqueness

2-(2-Azidoethoxy)ethyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its ethoxyethyl linker, which provides additional flexibility and reactivity compared to other azidoethyl glycosides. This structural feature enhances its utility in click chemistry and bioconjugation applications.

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[2-(2-azidoethoxy)ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O7/c1-7(18)15-9-11(20)10(19)8(6-17)23-12(9)22-5-4-21-3-2-14-16-13/h8-12,17,19-20H,2-6H2,1H3,(H,15,18)/t8-,9-,10-,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYBKMXLQSWSPH-LZQZFOIKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCOCCN=[N+]=[N-])CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCOCCN=[N+]=[N-])CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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